molecular formula C10H9NO B1347237 4-Methyl-8-hydroxyquinoline CAS No. 3846-73-9

4-Methyl-8-hydroxyquinoline

Cat. No.: B1347237
CAS No.: 3846-73-9
M. Wt: 159.18 g/mol
InChI Key: OYUKRQOCPFZNHR-UHFFFAOYSA-N
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Description

4-Methyl-8-hydroxyquinoline is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Methyl-8-hydroxyquinoline plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. This chelation property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it forms stable complexes with metal ions such as copper, zinc, and iron, which are essential cofactors for many enzymatic reactions . These interactions can modulate the activity of metalloenzymes, influencing biochemical pathways and cellular processes.

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to chelate metal ions can disrupt metal-dependent signaling pathways, leading to altered cellular responses . Additionally, this compound can affect the expression of genes involved in metal homeostasis and oxidative stress responses, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through metal chelation and binding interactions. By forming complexes with metal ions, it can inhibit or activate enzymes that require these metals as cofactors . This inhibition or activation can lead to changes in gene expression and cellular function. Furthermore, this compound can interact with DNA and proteins, affecting their structure and function at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as antioxidant activity and metal chelation . At higher doses, it may cause toxic or adverse effects, including oxidative stress and disruption of metal homeostasis . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of metal-dependent enzymes . Additionally, its chelation properties can affect the availability of metal ions required for metabolic processes, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes through specific transporters and can accumulate in certain tissues due to its binding affinity for metal ions . This localization can affect its biochemical activity and cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and modulate its biochemical properties .

Properties

IUPAC Name

4-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUKRQOCPFZNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191781
Record name 4-Methyl-8-quinolinol
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3846-73-9
Record name 4-Methyl-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3846-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-8-quinolinol
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Record name 4-Methyl-8-hydroxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402584
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Record name 4-Methyl-8-quinolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Quinolinol, 4-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-8-HYDROXYQUINOLINE
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Synthesis routes and methods

Procedure details

A solution of 100 ml of concentrated hydrochloric acid, 27.3 g (250 mmol) of 2-aminophenol and 41 ml (500 mmol, 2 eq.) of methyl vinyl ketone was heated to 110°-120° C. for 18 hours. The reaction was cooled, poured onto crushed ice, brought to pH 7 using 10N sodium hydroxide and extracted with ethyl acetate. The organic layers were washed with water, brine, dried (magnesium sulfate) and concentrated in vacuo. Purification by flash chromatography (silica gel, 1:2 ethyl acetate/petroleum ether) and crystallization (ethyl acetate) gave 5.3 g of the title compound as a light yellow solid: melting point 135°-136° C.
Quantity
0 (± 1) mol
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Reaction Step One
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27.3 g
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reactant
Reaction Step Two
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41 mL
Type
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Reaction Step Two
Quantity
100 mL
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Methyl-8-quinolinol acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. In this case, the nitrogen atom in the quinoline ring and the oxygen atom from the hydroxyl group coordinate with metal ions to form stable chelate complexes [, , ]. The exact structure of the complex (tetrahedral or square planar) depends on the specific metal ion and the presence of other ligands [].

A: Studies have shown that metal complexes of 4-Methyl-8-quinolinol can form adducts with other molecules, such as nitrogenous bases [, ]. The steric hindrance from the methyl group at the 4-position plays a role in adduct formation, potentially influencing the coordination geometry and stability of the resulting complex. For instance, 2-methyl-8-quinolinol forms simple chelates with Zinc, whereas 4-Methyl-8-quinolinol forms a self-adduct, ZnOx2HOx, due to the less hindered 4-position [].

A: Researchers have utilized various spectroscopic methods to study 4-Methyl-8-quinolinol and its complexes. Infrared (IR) spectroscopy helps identify characteristic vibrational modes of the molecule and its chelates []. Carbon-13 Nuclear Magnetic Resonance (13C NMR) provides information about the carbon framework and its electronic environment in both the free ligand and the complexed form []. UV-Vis spectroscopy is particularly useful for studying adduct formation, as the addition of bases to nickel(II) chelates of 4-Methyl-8-quinolinol results in observable bathochromic and hypsochromic shifts in the visible region [].

A: The methyl group at the 4-position in 4-Methyl-8-quinolinol influences the basicity of the nitrogen atom in the quinoline ring, consequently impacting the stability of its metal complexes. It generally forms more stable adducts compared to 8-quinolinol due to the electron-donating nature of the methyl group [].

A: 4-Methyl-8-quinolinol, specifically its aluminum complex (4m-Alq3), has been explored as a component in organic light-emitting diodes (OLEDs) []. While it offers advantages like enhanced current density, its intrinsic instability compared to Alq3 poses challenges for long-term OLED performance. This highlights the need for further research on stabilizing 4m-Alq3 or identifying alternative materials with improved stability.

A: Research indicates that 4-Methyl-8-quinolinol is a constituent of the essential oil extracted from the leaves of Salix matsudana K., a type of willow tree []. This finding suggests potential natural sources for this compound.

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